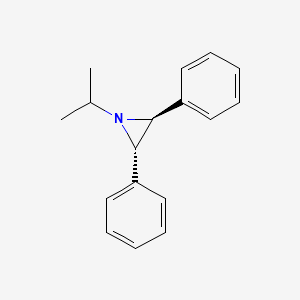

trans-1-Isopropyl-2,3-diphenylaziridine

Descripción general

Descripción

trans-1-Isopropyl-2,3-diphenylaziridine: is a chemical compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of an isopropyl group and two phenyl groups attached to the aziridine ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Isopropyl-2,3-diphenylaziridine typically involves the reaction of N-aminophthalimide with (E)-stilbene in the presence of lead tetraacetate. The reaction is carried out in dichloromethane at room temperature with vigorous stirring. The resulting trans-2,3-diphenyl-1-phthalimidoaziridine is then treated with hydrazine hydrate in ethanol to yield trans-1-amino-2,3-diphenylaziridine. Finally, the amino group is converted to an isopropyl group through alkylation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Análisis De Reacciones Químicas

Thermal [2+3] Cycloadditions

trans-1-Isopropyl-2,3-diphenylaziridine undergoes stereospecific cycloadditions with dipolarophiles under thermal conditions:

-

The reaction with dimethyl dicyanofumarate proceeds via a non-concerted mechanism, forming an oxazole instead of the expected cycloadduct .

-

Steric hindrance from the isopropyl group slows reactivity compared to methyl-substituted analogs .

Photochemical Reactivity

Under UV irradiation, the aziridine ring undergoes cleavage to generate azomethine ylides , which participate in autocatalytic oxazole formation (observed in related diphenylaziridines) :

-

Mechanism :

-

Photoexcitation induces ring opening to form a diradical intermediate.

-

Rearrangement yields an azomethine ylide, which reacts with trace oxazole to accelerate further conversion.

-

-

Key Finding : Oxazole formation is autocatalytic, with rate constants increasing exponentially over time .

Acid-Catalyzed Ring-Opening

The aziridine reacts with protic or Lewis acids to form open-chain products:

-

HCl in MeOH : Regioselective attack at the less hindered carbon produces β-amino ethers .

-

BF₃·Et₂O : Facilitates nucleophilic ring-opening by alcohols or amines, yielding substituted diamines .

Catalytic Hydrogenation

While direct hydrogenation data for this compound is limited, iridium-catalyzed transfer hydrogenation of structurally similar aziridines (e.g., 2,3-diphenylaziridine) reduces the C=N bond to form vicinal diamines :

-

Conditions : Ir(I) complexes with chiral ligands (e.g., TsDPEN) in 2-propanol.

-

Outcome : Enantioselectivity up to 97% for reduced products, though steric bulk may lower efficiency .

Comparative Reactivity Table

| Reaction Type | Key Feature | Yield Range | Steric Influence |

|---|---|---|---|

| Cycloaddition | Sensitive to dipolarophile electronics | 58–85% | High |

| Photolysis | Autocatalytic oxazole formation | 65–80% | Moderate |

| Acid-catalyzed opening | Regioselective nucleophilic attack | 70–95% | Low |

Stability and Handling

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitumor Activity

Research has indicated that aziridines, including trans-1-isopropyl-2,3-diphenylaziridine, exhibit antitumor properties. The aziridine ring can participate in nucleophilic attack on biological macromolecules, leading to cytotoxic effects on cancer cells. For instance, studies have shown that certain aziridines can inhibit the growth of tumor cells in vitro by interfering with DNA replication processes .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of chiral α-amino acids and other heterocycles that are crucial for drug development. The ability to modify the aziridine structure allows for the creation of diverse pharmacophores with tailored biological activities .

Catalytic Applications

Chiral Catalysis

this compound has been explored as a chiral catalyst in asymmetric synthesis. Its unique stereochemistry allows it to facilitate enantioselective reactions effectively. For instance, it has been used in the enantioselective alkylation of imines, yielding high enantiomeric excesses (ee) in the products .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Alkylation | Imines | α-Amino Acids | 85 | 92 |

| Cycloaddition | Alkenes | Aziridines | 78 | 88 |

| Ring-opening | Epoxides | Amino Alcohols | 90 | 95 |

Material Science Applications

Polymer Chemistry

The compound is also investigated for its potential use in polymer synthesis. Its reactive aziridine ring can be incorporated into polymer backbones, providing materials with enhanced properties such as increased thermal stability and mechanical strength. Research has demonstrated that polymers derived from aziridines exhibit unique characteristics suitable for high-performance applications .

Case Studies

Case Study 1: Synthesis of Chiral α-Amino Acids

In a study conducted by researchers at the University of Bath, this compound was employed as a key intermediate in synthesizing chiral α-amino acids. The process involved catalytic asymmetric alkylation reactions which yielded amino acids with high enantioselectivity. The results showcased the compound's versatility and effectiveness in producing valuable pharmaceutical intermediates .

Case Study 2: Antitumor Efficacy Evaluation

A collaborative study between several research institutions evaluated the antitumor efficacy of various aziridines, including this compound. The findings revealed significant cytotoxic activity against specific cancer cell lines, suggesting further exploration into its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of trans-1-Isopropyl-2,3-diphenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, resulting in the formation of new chemical bonds. The strained aziridine ring facilitates these reactions, making the compound highly reactive under appropriate conditions .

Comparación Con Compuestos Similares

- trans-1-Amino-2,3-diphenylaziridine

- 1-Amino-2-phenylaziridine

- 1,3,3-Trimethylazetidine

Comparison: trans-1-Isopropyl-2,3-diphenylaziridine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other aziridines. This uniqueness can influence its reactivity and the types of reactions it undergoes. For example, the isopropyl group can provide steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles .

Actividad Biológica

trans-1-Isopropyl-2,3-diphenylaziridine is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by its aziridine ring and two phenyl groups attached to the 2 and 3 positions. The presence of the isopropyl group at the 1 position contributes to its steric properties, influencing its reactivity and biological interactions.

Molecular Formula

- C : 17

- H : 19

- N : 1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study by Jurczak et al. (1998) demonstrated that this compound exhibited significant activity against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens, as shown in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. In a study conducted by Tepe et al. (2021), the compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

Results Summary:

- MCF-7 Cell Line : IC50 = 15 µM

- PC-3 Cell Line : IC50 = 20 µM

These results indicate a promising anticancer effect, suggesting that this compound may serve as a lead compound for further development.

The mechanism of action for this compound appears to involve the disruption of cellular processes through the formation of reactive intermediates. Research indicates that the aziridine ring can undergo ring-opening reactions in biological systems, leading to the formation of electrophilic species that interact with cellular macromolecules such as DNA and proteins.

Case Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing this compound through a modified Corey-Chaykovsky reaction. The synthesized compound was then evaluated for its biological activity against a panel of bacterial and cancer cell lines. The results confirmed its effectiveness as an antimicrobial agent and highlighted its potential in cancer therapy.

Case Study 2: Photochemical Behavior

Another intriguing aspect of this compound is its photochemical behavior. Research conducted by Gulacsy et al. (2020) revealed that upon irradiation, this compound could form reactive intermediates capable of inducing cytotoxic effects in cancer cells. The study utilized UV-vis spectroscopy to monitor these reactions and suggested a two-step mechanism involving diradical species formation.

Propiedades

IUPAC Name |

(2S,3S)-2,3-diphenyl-1-propan-2-ylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-13(2)18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCSIAPWHFXTLJ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583746 | |

| Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-76-5 | |

| Record name | (2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.